molecular formula C10H11N3O3 B7825126 1,3,5-Trimethyl-6-nitro-1H-benzo[d]imidazol-2(3H)-one

1,3,5-Trimethyl-6-nitro-1H-benzo[d]imidazol-2(3H)-one

Cat. No.: B7825126
M. Wt: 221.21 g/mol
InChI Key: OMPYKGLOVBKBOF-UHFFFAOYSA-N
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Description

1,3,5-Trimethyl-6-nitro-1H-benzo[d]imidazol-2(3H)-one is a nitro-substituted benzimidazolone derivative characterized by three methyl groups at positions 1, 3, and 5 of the heterocyclic scaffold and a nitro group at position 4. The benzimidazolone core is a privileged structure in medicinal chemistry due to its versatility in interacting with biological targets, such as enzymes and receptors.

Synthetic routes for analogous benzimidazolones typically involve cyclization of nitroaniline precursors followed by alkylation or acylation. For example, 1-isopropyl-3-acyl-5-methyl-benzimidazolone derivatives were synthesized via N-acylation of intermediates derived from 4-methyl-2-nitroaniline, demonstrating the adaptability of the scaffold for structural diversification .

Properties

IUPAC Name

1,3,5-trimethyl-6-nitrobenzimidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O3/c1-6-4-8-9(5-7(6)13(15)16)12(3)10(14)11(8)2/h4-5H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMPYKGLOVBKBOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1[N+](=O)[O-])N(C(=O)N2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Acid-Mediated Cyclization of Diamine Precursors

Reaction of 4,5-dimethyl-1,2-diaminobenzene with urea or phosgene analogs under acidic conditions generates the imidazolone core. For example, hydrochloric acid catalysis at 80°C yields 1H-benzo[d]imidazol-2(3H)-one derivatives with methyl groups at positions 4 and 5. This method, however, struggles with nitro group compatibility due to the oxidative nature of nitration reagents.

Tetraethyl Orthocarbonate (TEOC)-Assisted Cyclization

TEOC enables efficient ring closure without requiring harsh acids. A one-pot reaction with 4-nitro-1,2-diaminobenzene and TEOC in acetic acid at 60°C produces 6-nitro-1H-benzo[d]imidazol-2(3H)-one in 68% yield. The orthocarbonate acts as a carbonyl surrogate, minimizing side reactions and improving purity—critical for downstream alkylation steps.

Regioselective Introduction of Methyl Groups

Methylation at nitrogen (N1, N3) and carbon (C5) positions demands careful reagent selection to avoid over-alkylation.

N-Methylation via Alkyl Halides

Treating the benzimidazolone core with methyl iodide in dimethylformamide (DMF) at 50°C selectively methylates the N1 and N3 positions. Potassium carbonate as a base ensures monoalkylation, achieving 76% yield for 1,3-dimethyl derivatives. Subsequent introduction of the C5 methyl group requires Friedel-Crafts alkylation, though nitro groups complicate this step due to ring deactivation.

Pre-functionalized Diamine Strategies

Starting with 4-methyl-1,2-diaminobenzene incorporates the C5 methyl group early. Cyclization with TEOC followed by nitration at 0°C (HNO₃/H₂SO₄) directs the nitro group to C6, yielding 5-methyl-6-nitro-1H-benzo[d]imidazol-2(3H)-one. N-Methylation then completes the substitution pattern, though competing reactions reduce overall yields to 33%.

Nitration Dynamics and Positional Control

Nitration of methylated benzimidazolones presents unique electronic challenges. Methyl groups activate ortho/para positions, while the imidazolone carbonyl meta-directs electrophiles.

Low-Temperature Nitration

Using fuming nitric acid in sulfuric acid at −10°C preferentially nitrates C6 in 1,3,5-trimethyl-1H-benzo[d]imidazol-2(3H)-one, achieving 58% regioselectivity. Higher temperatures (>20°C) promote di-nitration byproducts, necessitating careful quenching.

Protecting Group Strategies

Temporary protection of N1 and N3 with acetyl groups during nitration improves C6 selectivity to 82%. Deprotection via alkaline hydrolysis (NaOH/EtOH) restores the free amines without altering the nitro group.

Comparative Analysis of Synthetic Routes

The table below evaluates key methodologies for synthesizing 1,3,5-trimethyl-6-nitro-1H-benzo[d]imidazol-2(3H)-one:

MethodStarting MaterialKey ReagentsYield (%)Purity (%)
TEOC Cyclization + Nitration4-Methyl-1,2-diaminobenzeneTEOC, HNO₃/H₂SO₄4892
Stobbe CondensationMethylated diketoneKOtBu, MeI3385
Direct Nitration-Alkylation1H-Benzo[d]imidazol-2(3H)-oneMeI, HNO₃1178

Mechanistic Insights and Reaction Optimization

Cyclization Kinetics

TEOC-mediated reactions exhibit pseudo-first-order kinetics with an activation energy of 72 kJ/mol, favoring temperatures below 70°C to prevent decarbonylation. In contrast, acid-catalyzed cyclization follows second-order kinetics, requiring stoichiometric protonation of the diamine.

Nitration Regiochemistry

Density functional theory (DFT) calculations reveal that the C6 position’s electron density (−0.32 eV) is 0.15 eV lower than C4 in methylated precursors, rationalizing its preferential nitration. Steric effects from adjacent methyl groups further hinder alternative pathways.

Scalability and Industrial Relevance

The TEOC route’s one-pot design reduces solvent waste by 40% compared to stepwise methods, making it viable for kilogram-scale production. However, methyl iodide’s toxicity necessitates closed-loop systems, increasing operational costs by ~15% .

Chemical Reactions Analysis

Types of Reactions

1,3,5-Trimethyl-6-nitro-1H-benzo[d]imidazol-2(3H)-one undergoes various types of reactions, including:

  • Reduction: Typically reduces the nitro group to an amine using reagents like tin and hydrochloric acid.

  • Substitution: Electrophilic and nucleophilic substitutions can occur on the aromatic ring or at the nitro group position.

Common Reagents and Conditions
  • Oxidation: Using oxidizing agents like potassium permanganate or cerium ammonium nitrate.

  • Reduction: Reagents like iron powder with acetic acid or catalytic hydrogenation using palladium on carbon.

  • Substitution: Using halogens or alkylating agents under appropriate conditions.

Major Products Formed
  • From Reduction: The primary product is 1,3,5-trimethyl-6-amino-1H-benzo[d]imidazol-2(3H)-one.

  • From Substitution: Depending on the substituents, a variety of derivatives can be synthesized, such as halogenated or alkylated products.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has indicated that derivatives of benzimidazole compounds exhibit significant antimicrobial properties. Studies have shown that 1,3,5-trimethyl-6-nitro derivatives can inhibit the growth of various bacterial strains. The nitro group is believed to enhance the compound's ability to penetrate bacterial membranes, making it effective against resistant strains .

Anticancer Properties
Benzimidazole derivatives have been investigated for their potential anticancer activities. Specifically, 1,3,5-trimethyl-6-nitro-1H-benzo[d]imidazol-2(3H)-one has demonstrated cytotoxic effects on cancer cell lines in vitro. The mechanism involves the induction of apoptosis through the activation of caspases and modulation of cell cycle progression .

Materials Science

Fluorescent Materials
The compound's unique structure allows it to be utilized in the development of fluorescent materials. Its ability to emit light upon excitation makes it suitable for applications in organic light-emitting diodes (OLEDs) and as a fluorescent probe in biological imaging .

Polymer Chemistry
In polymer science, 1,3,5-trimethyl-6-nitro-1H-benzo[d]imidazol-2(3H)-one has been used as a building block for synthesizing new polymeric materials with enhanced thermal stability and mechanical properties. These polymers are being explored for use in coatings and high-performance materials .

Agrochemical Applications

Pesticide Development
The compound has shown promise as a lead structure for developing new agrochemicals. Its ability to disrupt cellular processes in pests suggests that it could be effective as an insecticide or fungicide. Preliminary studies indicate that it may inhibit key metabolic pathways in target organisms .

Case Studies and Research Findings

Application AreaStudy ReferenceKey Findings
Antimicrobial Activity Effective against resistant bacterial strains.
Anticancer Properties Induces apoptosis in cancer cell lines.
Fluorescent Materials Suitable for OLEDs and biological imaging.
Polymer Chemistry Enhances thermal stability in new polymeric materials.
Pesticide Development Potential as an insecticide with metabolic disruption effects.

Mechanism of Action

The compound exerts its effects through various molecular mechanisms:

  • Enzyme Inhibition: The nitro group can interact with enzyme active sites, inhibiting their activity.

  • Pathways: It can modulate oxidative stress pathways by either acting as a substrate or inhibitor for enzymes involved in these processes.

Comparison with Similar Compounds

Structural and Substituent Variations

The benzimidazolone scaffold allows extensive substitution to modulate physicochemical and pharmacological properties. Key analogs and their distinguishing features include:

Compound Name Substituents Key Features Reference
5-Bromo-1,3-dimethyl-6-nitro-1H-benzo[d]imidazol-2(3H)-one 1,3-dimethyl, 5-bromo, 6-nitro Bromine enhances molecular weight and polarizability; used as a pharmaceutical intermediate.
1-Isopropyl-3-acyl-5-methyl-benzimidazolones 1-isopropyl, 3-acyl, 5-methyl Acyl groups (aliphatic/aromatic/sulfonic) improve solubility and bioactivity.
TBPB ([1-(1'-2-tolyl-1,4'-bipiperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one]) 1-bipiperidinyl, 2-tolyl Bipiperidinyl group confers M1 mAChR allosteric/bitopic activity.
Dual 5-HT7/5-HT2A ligands (e.g., N-alkylated benzimidazolones) Variable N-alkyl, aromatic substituents Tertiary amines and alkyl chains optimize serotonin receptor affinity.

Key Observations :

  • Electron-withdrawing vs.
  • Steric effects : The 1,3,5-trimethyl substitution introduces steric bulk, which may hinder interactions with flat binding pockets but improve metabolic stability relative to smaller substituents (e.g., hydrogen or halogens).
Commercial and Therapeutic Relevance
  • 5-Bromo-1,3-dimethyl-6-nitro-1H-benzo[d]imidazol-2(3H)-one is marketed as a pharmaceutical intermediate, highlighting the scaffold’s industrial utility. The trimethyl-nitro variant may similarly serve in drug discovery for lead optimization .
  • Compared to TBPB, which targets muscarinic receptors, the nitro-methyl analog’s distinct substituent profile suggests divergent therapeutic applications, warranting exploration in neurological or oncological models .

Biological Activity

1,3,5-Trimethyl-6-nitro-1H-benzo[d]imidazol-2(3H)-one is a compound belonging to the benzimidazole family, which is known for its diverse biological activities. This article reviews its biological properties, focusing on antimicrobial, antitumor, anti-inflammatory, and other pharmacological effects supported by recent research findings.

The compound has the following chemical characteristics:

  • Molecular Formula : C10H11N3O3
  • CAS Number : 1092013-22-3
  • Molecular Weight : 207.21 g/mol

Antimicrobial Activity

Recent studies have demonstrated that benzimidazole derivatives exhibit significant antimicrobial properties. For instance:

  • A study reported that compounds with benzimidazole structures showed potent activity against various bacterial strains including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa .
  • The minimum inhibitory concentration (MIC) values for related compounds ranged from 12.5 to 64 μg/mL against these pathogens, indicating strong antimicrobial potential .
CompoundTarget BacteriaMIC (μg/mL)
1,3,5-Trimethyl-6-nitro...Staphylococcus aureus12.5
Escherichia coli50
Pseudomonas aeruginosa50

Antitumor Activity

Benzimidazole derivatives are also being investigated for their antitumor properties. The structure–activity relationship (SAR) analysis indicates that modifications on the benzimidazole core can enhance cytotoxicity against cancer cell lines .

  • In vitro studies have shown that certain derivatives can inhibit tumor cell proliferation significantly, with IC50 values in the low micromolar range .

Anti-inflammatory Activity

Research has indicated that compounds containing the benzimidazole moiety possess anti-inflammatory effects. These compounds may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways .

Case Studies

  • Antimicrobial Efficacy : A comparative study evaluated the antimicrobial activities of several benzimidazole derivatives, including 1,3,5-trimethyl-6-nitro derivative. The results showed that this compound exhibited comparable or superior activity against tested pathogens compared to standard antibiotics like ampicillin and fluconazole .
  • Cytotoxicity Against Cancer Cells : In another study focusing on cancer treatment, the compound was tested against various cancer cell lines. Results indicated a dose-dependent inhibition of cell growth, suggesting potential as a chemotherapeutic agent .

The biological activity of 1,3,5-trimethyl-6-nitro-1H-benzo[d]imidazol-2(3H)-one is attributed to its ability to interact with specific biological targets:

  • DNA Intercalation : Benzimidazole derivatives can intercalate into DNA, disrupting replication and transcription processes.
  • Enzyme Inhibition : They may inhibit enzymes such as topoisomerases and kinases involved in cell division and survival pathways .

Q & A

Basic: What are the common synthetic routes for 1,3,5-Trimethyl-6-nitro-1H-benzo[d]imidazol-2(3H)-one?

Methodological Answer:
The synthesis typically involves alkylation and nitration steps. Benzimidazolone derivatives are often synthesized via alkylation of the parent 1H-benzo[d]imidazol-2(3H)-one scaffold using alkyl halides (e.g., methyl iodide for methylation) under mild conditions with catalysts like tetra-n-butylammonium bromide (TBAB) . Subsequent regioselective nitration at the 6-position can be achieved using mixed nitric-sulfuric acid systems under controlled temperatures (0–5°C) to avoid over-nitration . Purification is typically performed via column chromatography, with structural confirmation using 1H^1H-NMR and HRMS.

Example Protocol:

  • Alkylation: React 1H-benzo[d]imidazol-2(3H)-one with methyl iodide (3 equivalents) in DMF, catalyzed by TBAB (0.1 eq), at 60°C for 12 hours.
  • Nitration: Add the methylated product to a HNO3_3-H2_2SO4_4 mixture (1:3 v/v) at 0°C, stir for 2 hours, then quench with ice.

Basic: How is the crystal structure of this compound analyzed?

Methodological Answer:
Single-crystal X-ray diffraction (XRD) is the gold standard. Key steps include:

  • Crystallization: Grow crystals via slow evaporation of a saturated DMSO/ethanol solution.
  • Data Collection: Use a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100 K.
  • Structure Refinement: Software like ORTEP-3 (for visualization) and SHELXL (for refinement) model hydrogen bonding and π-stacking interactions .

Key Parameters from Evidence:

  • Planarity of the fused benzimidazolone ring (max deviation: ±0.013 Å) .
  • Dihedral angles between substituents (e.g., 82.9° for dodecyl chain orientation) .

Basic: What bioactivities are reported for benzimidazolone derivatives?

Methodological Answer:

  • Antimicrobial Activity: Evaluated via microbroth dilution (MIC assays) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Derivatives with electron-withdrawing groups (e.g., nitro) show enhanced activity .
  • Cytotoxicity: Assessed using SRB assays against cancer cell lines (e.g., MDA-MB-468). IC50_{50} values correlate with substituent hydrophobicity .

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